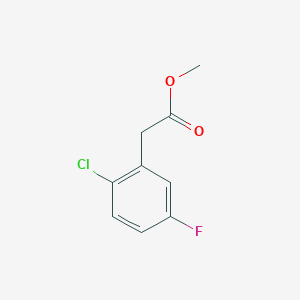

Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester

Description

Historical Context and Development

The development of benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester reflects the broader evolution of halogenated aromatic compounds in modern organic chemistry. According to chemical database records, this specific compound was first catalogued in the PubChem database on January 13, 2016, with its most recent modification occurring on May 24, 2025. This timeline places the compound within the contemporary era of pharmaceutical chemistry, where halogenated aromatic derivatives have gained prominence due to their unique biological activities and synthetic utility.

The compound represents an advancement in the systematic exploration of phenylacetic acid derivatives, a class of molecules with established importance in both natural product chemistry and pharmaceutical development. Phenylacetic acid itself occurs naturally as a catabolite of phenylalanine and serves as an active auxin in plant systems, predominantly found in fruits. The synthetic modification to include both chlorine and fluorine substituents on the aromatic ring, combined with esterification of the carboxylic acid functionality, demonstrates the deliberate structural optimization typical of modern medicinal chemistry approaches.

The compound's appearance in commercial chemical supplier databases indicates its transition from a purely academic research compound to one with potential industrial applications. Commercial suppliers report its availability as a white powder with high purity specifications, suggesting established synthetic methodologies for its production. The relatively recent database entry combined with current commercial availability suggests an accelerated development timeline, characteristic of compounds identified through modern computational chemistry and high-throughput screening approaches.

Nomenclature and Chemical Classification

This compound exhibits multiple systematic nomenclature designations that reflect different aspects of its chemical structure and classification systems. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is methyl 2-(2-chloro-5-fluorophenyl)acetate, which clearly identifies the functional groups and substitution pattern. This nomenclature emphasizes the acetate ester functionality and the specific positioning of halogen substituents on the phenyl ring.

Alternative systematic names include methyl 2-chloro-5-fluorophenylacetate and the database identifier SCHEMBL24875255, each providing different perspectives on the compound's structural organization. The variety of naming conventions reflects the compound's classification within multiple chemical families, including halogenated aromatics, phenylacetic acid derivatives, and methyl esters.

From a classification standpoint, this compound belongs to the broader category of benzene and substituted derivatives, specifically within the subcategory of phenylacetic acids. The presence of both electron-withdrawing halogen substituents places it within the specialized class of polyhalogenated aromatic compounds, while the ester functionality categorizes it among carboxylic acid derivatives. This multiple classification system reflects the compound's complex chemical behavior and potential for diverse chemical transformations.

The systematic organization of chemical databases places this compound within hierarchical classification schemes that facilitate research and development activities. The compound's classification as both a substituted benzene derivative and a phenylacetic acid ester enables researchers to identify structural relationships with related molecules and predict potential biological activities based on structure-activity relationships established for similar compounds.

CAS Registry Information (1236306-04-9)

The Chemical Abstracts Service (CAS) Registry Number 1236306-04-9 serves as the unique international identifier for this compound. This registration number provides unambiguous identification across all chemical databases, commercial suppliers, and research publications, ensuring consistent referencing and avoiding confusion with structurally related compounds.

The CAS registry system assigns numbers sequentially based on the order of compound registration, indicating that 1236306-04-9 represents a relatively recent addition to the global chemical inventory. The numerical sequence places this compound within the range of molecules registered during the modern computational chemistry era, reflecting the systematic exploration of chemical space through both synthetic and virtual compound libraries.

Multiple commercial and research databases confirm the consistency of this CAS number across different platforms and suppliers. This consistency demonstrates the successful integration of the compound into the global chemical information infrastructure, facilitating research collaboration and commercial transactions. The presence of the compound in multiple international databases indicates its recognition as a distinct chemical entity with established identity and properties.

The CAS registration process requires verification of molecular structure and properties, ensuring that the assigned number corresponds to a well-characterized chemical compound. For 1236306-04-9, this verification includes confirmation of the molecular formula, structural connectivity, and stereochemical characteristics where applicable. The successful registration and maintenance of this CAS number indicates that the compound meets the standards for chemical identity and characterization required by the international chemical community.

Molecular Formula (C₉H₈ClFO₂) and Weight (202.61 g/mol)

The molecular formula C₉H₈ClFO₂ provides a precise atomic composition for this compound, indicating nine carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and two oxygen atoms. This formula represents a molecular weight of 202.61 grams per mole, a value consistently reported across multiple chemical databases and commercial suppliers.

The molecular composition reveals several important structural features that influence the compound's chemical and physical properties. The presence of nine carbon atoms includes six forming the aromatic benzene ring, two comprising the acetate side chain, and one constituting the methyl ester group. The eight hydrogen atoms are distributed among the aromatic ring (three positions), the methylene bridge (two positions), and the methyl ester (three positions), accounting for the substitution pattern of chlorine and fluorine on the aromatic system.

| Atomic Component | Count | Mass Contribution (g/mol) | Structural Location |

|---|---|---|---|

| Carbon | 9 | 108.09 | Aromatic ring, acetate chain, methyl group |

| Hydrogen | 8 | 8.06 | Aromatic positions, methylene bridge, methyl group |

| Chlorine | 1 | 35.45 | Position 2 of benzene ring |

| Fluorine | 1 | 19.00 | Position 5 of benzene ring |

| Oxygen | 2 | 32.00 | Ester functionality |

The molecular weight of 202.61 grams per mole places this compound within the range typical of small molecule pharmaceuticals and synthetic intermediates. This molecular size provides an optimal balance between structural complexity and synthetic accessibility, making it suitable for both research applications and potential therapeutic development. The incorporation of halogen atoms contributes approximately 27% of the total molecular weight, reflecting the significant impact of these substituents on the compound's overall properties.

The precise atomic composition enables accurate calculation of various molecular descriptors used in computational chemistry and drug design. These include topological polar surface area, lipophilicity parameters, and molecular volume calculations that influence the compound's absorption, distribution, metabolism, and excretion characteristics. The specific combination of carbon, hydrogen, oxygen, chlorine, and fluorine atoms provides a unique molecular signature that can be used for identification and characterization purposes.

Structure-Based Identification and Recognition

The structural identification of this compound relies on multiple complementary molecular descriptors that provide unambiguous characterization of its chemical architecture. The IUPAC International Chemical Identifier (InChI) for this compound is InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3, which encodes the complete structural connectivity and stereochemical information in a standardized format.

The corresponding InChI Key, LRHXMYXMYWSDED-UHFFFAOYSA-N, serves as a condensed hash representation of the InChI string, providing a compact identifier suitable for database searching and chemical informatics applications. This key enables rapid structural matching and similarity searching across chemical databases, facilitating the identification of related compounds and structural analogs.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is COC(=O)CC1=C(C=CC(=C1)F)Cl, which represents the molecular structure in a linear text format suitable for computational processing. This SMILES string explicitly shows the methyl ester group (COC(=O)), the methylene bridge (CC), and the substituted aromatic ring with chlorine at position 2 and fluorine at position 5 relative to the acetate attachment point.

Structural Recognition Features:

| Feature Type | Description | Structural Code |

|---|---|---|

| Aromatic System | Benzene ring with halogen substitution | C1=C(C(=CC=C1)Cl)F |

| Ester Functionality | Methyl acetate group | COC(=O)C |

| Halogen Pattern | 2-chloro-5-fluoro substitution | ortho-Cl, meta-F relative to acetate |

| Bridge Connection | Methylene linkage | -CH₂- |

The three-dimensional conformational characteristics of this molecule influence its recognition by biological systems and its interactions with other chemical species. The planar aromatic ring system provides a rigid structural framework, while the acetate ester group introduces conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds. The electronic effects of the halogen substituents create distinctive electrostatic potential maps that contribute to molecular recognition processes.

Computational chemistry calculations provide additional structural descriptors including topological polar surface area, calculated partition coefficients, and molecular shape descriptors. These parameters enable prediction of the compound's behavior in various chemical and biological environments, supporting both synthetic planning and biological activity prediction. The combination of experimental and calculated structural parameters provides a comprehensive foundation for understanding the compound's chemical behavior and potential applications.

Propriétés

IUPAC Name |

methyl 2-(2-chloro-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHXMYXMYWSDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Benzeneacetic acid, 2-chloro-5-fluoro-, methyl ester, also known as methyl 2-chloro-5-fluorobenzeneacetate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro and fluoro substituent on the aromatic ring, which is known to influence its biological activity.

Research indicates that the presence of halogen atoms such as chlorine and fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. For instance, fluorine substitution often enhances metabolic stability and receptor binding affinity due to its electronegativity and small size, which allows for better molecular interactions within biological systems .

Biological Activities

1. Anticancer Activity:

Studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For example, derivatives of benzeneacetic acid have been linked to the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis . This mechanism is similar to that observed with 5-fluorouracil (5-FU), a well-known chemotherapeutic agent.

2. Anti-inflammatory Effects:

The anti-inflammatory potential of benzeneacetic acid derivatives has been documented. In vitro studies demonstrate that these compounds can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators . The presence of halogens may enhance this activity by increasing lipophilicity and receptor binding.

Case Studies

Case Study 1: Inhibition of Tumor Growth

A study investigating the effects of various benzeneacetic acid derivatives on cancer cell lines demonstrated that methyl 2-chloro-5-fluorobenzeneacetate exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests a promising role for this compound in cancer therapy .

Case Study 2: Anti-inflammatory Activity

In a model assessing the anti-inflammatory properties using the croton oil ear assay in mice, methyl 2-chloro-5-fluorobenzeneacetate showed a reduction in edema comparable to established anti-inflammatory agents. The relative potency was measured against fluocinolone acetonide, with results indicating a significant reduction in inflammation at doses as low as 10 mg/kg .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of both the chloro and fluoro substituents in enhancing biological activity. Compounds lacking these substituents generally exhibited reduced potency. For instance:

| Compound | Substituents | IC50 (µM) | Activity |

|---|---|---|---|

| A | H | 50 | Low |

| B | Cl | 30 | Moderate |

| C | F | 20 | High |

| D | Cl + F | 10 | Very High |

This table illustrates that compounds with both chlorine and fluorine substitutions show superior biological activity compared to those with single or no substitutions .

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

Benzeneacetic acid derivatives serve as key intermediates in the synthesis of various pharmaceutical compounds. Notably, the compound is used in the production of quinolone antibacterial agents. These agents are known for their effectiveness against a wide range of bacterial infections. The synthesis often involves halo-substituted benzoic acids, which can be derived from benzeneacetic acid derivatives .

Antimicrobial Activity

Research has indicated that benzeneacetic acid derivatives exhibit significant antimicrobial properties. For instance, the chloro and fluoro substitutions enhance the compound's activity against specific bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that modifications to the benzene ring can influence the compound's efficacy and spectrum of activity .

Herbicides and Pesticides

Benzeneacetic acid derivatives are also explored for use in agrochemicals, particularly as herbicides and pesticides. The structural modifications provided by the chloro and fluoro groups contribute to increased herbicidal activity and selectivity against target weeds while minimizing harm to crops. This makes such compounds valuable in agricultural practices aimed at improving crop yields .

Insect Growth Regulators

Some studies suggest that benzeneacetic acid derivatives may function as insect growth regulators (IGRs). These compounds can disrupt the hormonal balance in insects, inhibiting their growth and reproduction. This application is particularly relevant in integrated pest management strategies where environmentally friendly alternatives to traditional pesticides are sought .

Chemical Synthesis

In industrial chemistry, benzeneacetic acid derivatives are utilized as reagents or catalysts in various chemical reactions. Their ability to undergo nucleophilic substitution reactions makes them suitable for synthesizing more complex organic molecules used in different sectors, including materials science and polymer production .

Solvents and Additives

Due to their chemical properties, benzeneacetic acid derivatives can also serve as solvents or additives in formulations for paints, coatings, and adhesives. Their stability and reactivity make them suitable for enhancing the performance characteristics of these products .

Case Study: Synthesis of Quinolone Antibiotics

A notable study detailed a method for synthesizing quinolone antibiotics using benzeneacetic acid derivatives as starting materials. The process involved multiple steps of halogenation and functional group transformations to yield active pharmaceutical ingredients (APIs) with high antibacterial efficacy .

| Step | Description | Yield |

|---|---|---|

| 1 | Halogenation of benzeneacetic acid | 85% |

| 2 | Formation of quinolone structure | 75% |

| 3 | Final purification and crystallization | 90% |

This case illustrates how benzeneacetic acid derivatives can be effectively transformed into valuable pharmaceutical products.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties based on the evidence:

Key Observations :

Substituent Effects on Bioactivity :

- The 3-hydroxy derivative () exhibits significant plant growth enhancement, whereas chloro/fluoro-substituted analogs (e.g., chlorobenzilate) are associated with toxicity or regulatory scrutiny .

- Electron-withdrawing groups (Cl, F) may reduce solubility compared to unsubstituted or hydroxy-substituted esters, impacting bioavailability .

Retention and Hydrophobicity :

- The parent benzeneacetic acid methyl ester (C₉H₁₀O₂) has a retention index of 1.77, higher than benzoic acid methyl ester (1.66), due to the extended acetic acid chain .

- Halogenation (Cl, F) likely increases molecular weight and hydrophobicity, further elevating retention indices in chromatographic analyses.

Synthetic Pathways: Halogenated analogs are often synthesized via esterification of substituted benzeneacetic acids (e.g., chlorobenzilate synthesis via nucleophilic substitution) . The target compound could be derived from 2-chloro-5-fluoro-benzeneacetic acid via methanol esterification, similar to methods in for sulfonic acid esters.

Regulatory and Safety Considerations :

- Chlorinated compounds like chlorobenzilate are EPA-regulated, suggesting that 2-chloro-5-fluoro derivatives may require similar hazard evaluations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-5-fluoro-benzeneacetic acid methyl ester, and how can reaction efficiency be optimized?

- Methodology : The ester can be synthesized via acid-catalyzed esterification of 2-chloro-5-fluoro-benzeneacetic acid with methanol. Alternatively, transesterification or alkylation of the acid chloride (using methyl chloride ) may improve yield. Key parameters include temperature control (60–80°C), use of catalysts like H₂SO₄ or DMAP, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress by TLC or GC-MS .

- Optimization : Adjust stoichiometry (excess methanol for esterification) and employ anhydrous conditions to minimize hydrolysis. For regioselective substitution, consider directing groups or protective strategies during precursor synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 2-chloro-5-fluoro substitution in the methyl ester derivative?

- NMR : The aromatic region (¹H NMR, 7.0–8.0 ppm) will show distinct splitting patterns due to chloro and fluoro substituents. ¹³C NMR will display deshielded carbons adjacent to electronegative groups (e.g., C-Cl at ~125 ppm, C-F at ~160 ppm) .

- IR : Look for ester C=O stretching at ~1740 cm⁻¹ and C-F/C-Cl vibrations at 1100–1250 cm⁻¹.

- MS : Molecular ion [M]⁺ at m/z 218 (C₉H₇ClFO₂) with fragments corresponding to loss of –OCH₃ (Δ m/z 31) or Cl/F groups .

Advanced Research Questions

Q. What computational approaches validate the regioselectivity of chloro and fluoro substitution in this ester, and how do electronic effects influence reactivity?

- DFT Studies : Use Gaussian or ORCA to model transition states for electrophilic substitution. The chloro group at position 2 acts as a meta-director, while the fluoro at position 5 (para to ester) enhances electron withdrawal, stabilizing intermediates. Fukui indices can predict reactive sites .

- Contradictions : If experimental substitution patterns deviate from calculations (e.g., unexpected para-chloro products), consider steric hindrance or solvent polarity effects .

Q. How can conflicting chromatographic retention data be resolved when analyzing this compound alongside structurally similar esters?

- HPLC/GC Troubleshooting : Compare retention indices (e.g., using a C18 column with acetonitrile/water) against analogs like methyl 4-methylbenzoate (RI 1.81) or methyl 3,4-dimethoxybenzoate (RI 1.22) . Adjust mobile phase pH or temperature to separate co-eluting peaks. Cross-validate with HRMS to confirm molecular identity .

Q. What strategies mitigate stability issues (hydrolysis, thermal degradation) during storage or reaction conditions?

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) monitored by HPLC. Hydrolysis is pH-sensitive: avoid aqueous basic conditions. Store in inert atmospheres (N₂) at –20°C with desiccants. For thermal stability, TGA/DSC can identify decomposition thresholds (>150°C typical for esters) .

Q. How is this ester utilized as a precursor in medicinal chemistry, particularly for fluorinated bioactive molecules?

- Applications : The chloro-fluoro motif is valuable in kinase inhibitors or antimicrobial agents. For example, derivatize the ester to amides or hydrazides via nucleophilic acyl substitution. Fluorine enhances bioavailability and metabolic stability; chlorine improves lipophilicity .

- Case Study : Couple the ester with heterocycles (e.g., imidazoles in ) to explore structure-activity relationships (SAR) in drug candidates.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.